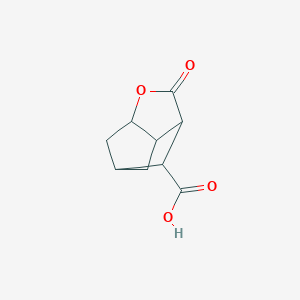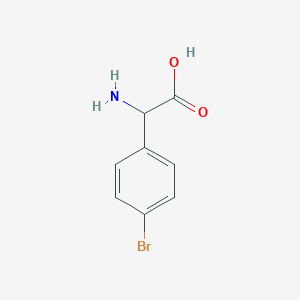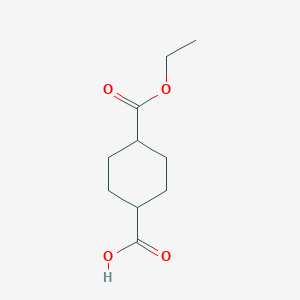
3, Hexahydro-2-oxo-, stereoisomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3, Hexahydro-2-oxo-, stereoisomer, also known as 3,4-Methylenedioxy Pyrovalerone (MDPV), is a synthetic cathinone that has gained popularity as a recreational drug. However, it has also been studied for its potential scientific research applications due to its unique chemical structure and mechanism of action.
科学的研究の応用
MDPV has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This interaction results in the inhibition of dopamine reuptake, leading to an increase in dopamine levels in the synapse. This increase in dopamine levels can have a range of effects on behavior and cognition, making MDPV a useful tool for studying the role of dopamine in these processes.
作用機序
MDPV works by binding to the dopamine transporter and preventing the reuptake of dopamine into the presynaptic neuron. This results in an increase in dopamine levels in the synapse, leading to a range of effects on behavior and cognition. MDPV has also been shown to interact with the norepinephrine transporter and serotonin transporter, although its effects on these systems are less well-understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of MDPV are complex and depend on a range of factors, including dose, route of administration, and individual differences in metabolism. At low doses, MDPV can produce stimulant effects, such as increased energy, alertness, and euphoria. However, at higher doses, it can produce more negative effects, such as paranoia, anxiety, and psychosis. MDPV has also been shown to have cardiovascular effects, such as increased heart rate and blood pressure, which can be dangerous at high doses.
実験室実験の利点と制限
MDPV has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. It also has a unique mechanism of action, making it a useful tool for studying the role of dopamine in behavior and cognition. However, MDPV also has several limitations. It can be difficult to control for individual differences in metabolism, which can affect the results of experiments. It also has potential negative effects on behavior and cognition, making it important to use caution when interpreting results.
将来の方向性
There are several future directions for research on MDPV. One area of interest is the development of new compounds that can selectively target the dopamine transporter, without affecting other neurotransmitter systems. This could lead to new treatments for disorders such as ADHD and depression. Another area of interest is the development of new methods for studying the effects of MDPV on behavior and cognition, such as animal models or in vitro assays. Finally, there is a need for more research on the potential negative effects of MDPV, particularly at high doses, in order to better understand its safety profile.
Conclusion
In conclusion, 3, Hexahydro-2-oxo-, stereoisomer, or MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, it also has potential scientific research applications, particularly in the field of neuroscience. MDPV has a unique mechanism of action and has been shown to interact with the dopamine transporter, making it a useful tool for studying the role of dopamine in behavior and cognition. While MDPV has several advantages for use in lab experiments, it also has potential negative effects on behavior and cognition, making it important to use caution when interpreting results. There are several future directions for research on MDPV, including the development of new compounds and methods for studying its effects.
合成法
MDPV can be synthesized through a multi-step process that involves the reaction of piperonal with propanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is then purified through recrystallization. This synthesis method has been well-established in the literature, and MDPV can be obtained in high yields and purity.
特性
CAS番号 |
5411-71-2 |
|---|---|
分子式 |
C9H10O4 |
分子量 |
182.17 g/mol |
IUPAC名 |
5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-3-1-4-5(2-3)13-9(12)7(4)6/h3-7H,1-2H2,(H,10,11) |
InChIキー |
HAQPSNHNVBEWRO-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2C(=O)O)C(=O)O3 |
正規SMILES |
C1C2CC3C1C(C2C(=O)O)C(=O)O3 |
その他のCAS番号 |
5078-80-8 5411-71-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)




![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)




